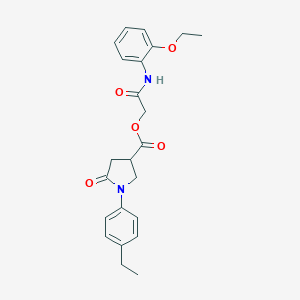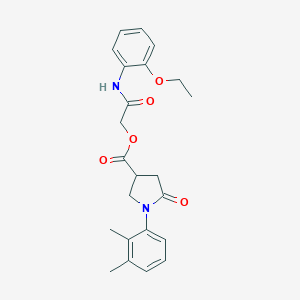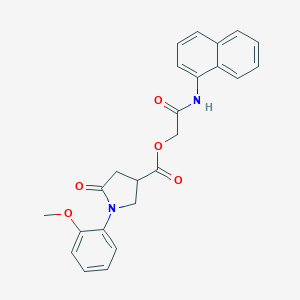
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid, also known as DPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DPPB is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been investigated as a potential anti-inflammatory and analgesic agent due to its ability to inhibit the production of prostaglandins and other inflammatory mediators. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been shown to exhibit antitumor activity and has been investigated as a potential anticancer agent. Furthermore, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of various organic molecules and polymers.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid selectively inhibits COX-2, which is the isoform of the enzyme that is induced during inflammation. By inhibiting COX-2, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid reduces the production of prostaglandins and other inflammatory mediators, which leads to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been shown to exhibit antitumor activity in vitro and in vivo. Furthermore, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been shown to exhibit low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid in lab experiments is its selectivity for COX-2, which allows for the specific inhibition of the inflammatory response without affecting the production of prostaglandins that are necessary for normal physiological processes. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid has been shown to exhibit low toxicity and good pharmacokinetic properties, which make it a safe and effective candidate for further development as a therapeutic agent. However, one of the limitations of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid. One potential direction is the further optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid could be further investigated for its potential applications in the treatment of various inflammatory and neoplastic diseases. Furthermore, the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid as a building block for the synthesis of various organic molecules and polymers could be further explored for its potential applications in materials science. Overall, the unique properties and potential applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid make it a promising candidate for further research and development in various scientific fields.
Synthesis Methods
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid can be synthesized through a multistep process that involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate, followed by the condensation of the resulting product with benzaldehyde. The final step involves the hydrolysis of the ester group to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid. The purity and yield of the synthesized product can be improved through various purification techniques, such as column chromatography and recrystallization.
properties
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4-phenylbutanoic acid |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-11(2)17(16-10)13(15(19)20)9-14(18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3,(H,19,20) |
InChI Key |
JWCXDRLQQIFFKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(CC(=O)C2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1=CC(=NN1C(CC(=O)C2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



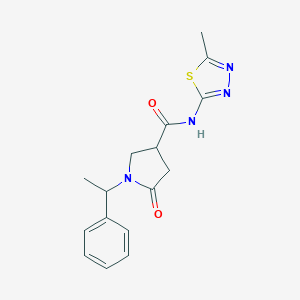
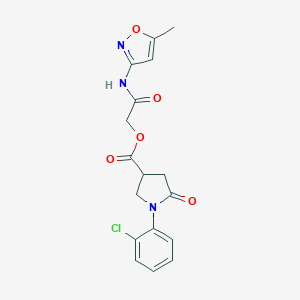
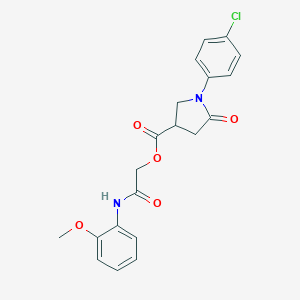

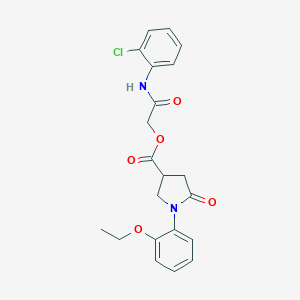
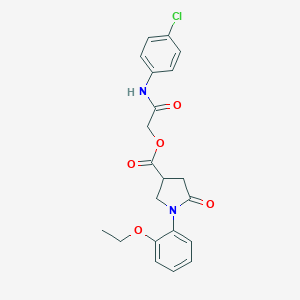
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
